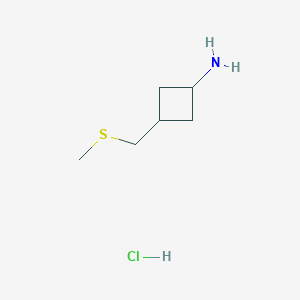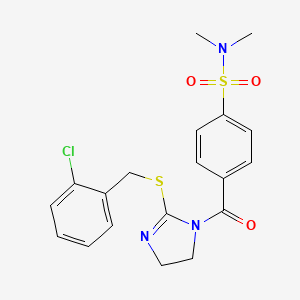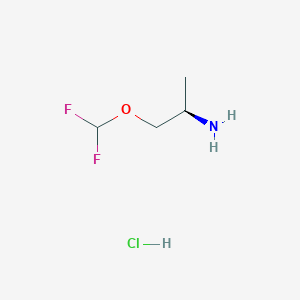
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it has been proposed that (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone exerts its biological activities by modulating various signaling pathways. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to activate the dopamine D3 receptor, which is involved in the regulation of motor function.
Biochemical and Physiological Effects:
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit several biochemical and physiological effects. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to induce apoptosis and inhibit cell growth. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve motor function and reduce the loss of dopaminergic neurons.
実験室実験の利点と制限
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Another advantage is that it has been found to be relatively safe and well-tolerated in preclinical studies. One limitation is that the mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that the synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone. One direction is to further elucidate the mechanism of action of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone, which will help to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate the safety and efficacy of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in humans. Another direction is to explore the potential of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone in combination with other drugs for the treatment of various diseases. Finally, another direction is to develop more efficient and cost-effective methods for the synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
合成法
The synthesis of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone is a complex process that involves several steps. The first step involves the reaction of 4,6-dichloro-3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. This reaction leads to the formation of (4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanol. The next step involves the oxidation of the alcohol to the corresponding ketone using an oxidizing agent such as chromium trioxide. This reaction leads to the formation of (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone.
科学的研究の応用
(4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to exhibit a wide range of biological activities. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve cognitive function and reduce the accumulation of beta-amyloid plaques. In Parkinson's disease, (4,6-Dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone has been found to improve motor function and reduce the loss of dopaminergic neurons.
特性
IUPAC Name |
(4,6-dichloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-3-2-4-16(7-8)12(17)9-6-15-11(14)5-10(9)13/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFZHLUQVDSSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C(C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(3-methylpiperidine-1-carbonyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)


![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)
![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)
![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)



![2-(4-bromobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2421779.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2421780.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)